molecular formula C20H13BrF3N5OS B3882559 (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B3882559
M. Wt: 508.3 g/mol
InChI Key: AHTAZSKDHKDXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a thiazole ring, and a trifluoromethylphenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the hydrazine moiety: This can be accomplished through the reaction of hydrazine derivatives with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of advanced materials with specific properties.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Triple bond compounds: Compounds featuring triple bonds, which are stronger than single or double bonds.

Uniqueness

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[[2-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3N5OS/c1-11-17(27-26-15-5-3-2-4-14(15)20(22,23)24)18(30)29(28-11)19-25-16(10-31-19)12-6-8-13(21)9-7-12/h2-10,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTAZSKDHKDXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-{2-[2-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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